1-(4-Bromo-2-chlorophényl)pipérazine

Vue d'ensemble

Description

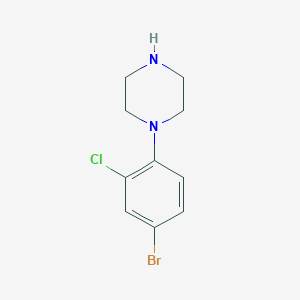

1-(4-Bromo-2-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Bromo-2-chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'intermédiaires pharmaceutiques

“1-(4-Bromo-2-chlorophényl)pipérazine” sert d'intermédiaire utile dans la synthèse de plusieurs nouveaux composés organiques . La méthode de synthèse de cet intermédiaire pharmaceutique pipérazine est simple et facile, avec des conditions de réaction douces et une pureté élevée du produit .

Applications antitumorales

Les composés dérivés de “this compound” ont été appliqués dans les domaines thérapeutiques antitumoraux . Les mécanismes et l'efficacité spécifiques peuvent varier en fonction du dérivé spécifique et du type de tumeur.

Applications antifongiques

Certains dérivés de “this compound” ont montré des propriétés antifongiques . Ces composés pourraient potentiellement être utilisés dans le traitement de diverses infections fongiques.

Applications antidépressives

Les dérivés de “this compound” ont également été utilisés dans le domaine des antidépresseurs . Ces composés peuvent interagir avec certains neurotransmetteurs dans le cerveau pour aider à soulager les symptômes de la dépression.

Applications antivirales

Des composés dérivés de “this compound” ont été appliqués dans les domaines thérapeutiques antiviraux . Ils peuvent inhiber la réplication de certains virus, bien que les mécanismes spécifiques puissent varier.

Identification et analyse dans les matériaux saisis

“this compound” et ses dérivés peuvent être identifiés et analysés dans les matériaux saisis . Ceci est important en sciences forensiques et en application de la loi pour l'identification des substances illicites.

Mécanisme D'action

Target of Action

1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .

Mode of Action

Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors

Biochemical Pathways

Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors

Pharmacokinetics

Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects

Analyse Biochimique

Biochemical Properties

1-(4-Bromo-2-chlorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation and other physiological processes.

Cellular Effects

1-(4-Bromo-2-chlorophenyl)piperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2C receptor can lead to changes in gene expression related to serotonin signaling . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 1-(4-Bromo-2-chlorophenyl)piperazine involves its binding interactions with biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromo-2-chlorophenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses.

Dosage Effects in Animal Models

The effects of 1-(4-Bromo-2-chlorophenyl)piperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered behavior and physiological responses . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

1-(4-Bromo-2-chlorophenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence biochemical processes . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(4-Bromo-2-chlorophenyl)piperazine within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects.

Subcellular Localization

1-(4-Bromo-2-chlorophenyl)piperazine’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Activité Biologique

1-(4-Bromo-2-chlorophenyl)piperazine (BCPP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of BCPP, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula: C10H12BrClN2

- Molecular Weight: 275.57 g/mol

- IUPAC Name: 1-(4-bromo-2-chlorophenyl)piperazine

- SMILES Notation: C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl

BCPP primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. These interactions suggest its potential role in modulating neurochemical pathways, which could be beneficial in treating various neurological disorders. Research indicates that BCPP may influence receptor activity leading to physiological effects such as mood regulation and anxiety reduction.

Antimicrobial Properties

BCPP has been evaluated for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In studies comparing various piperazine derivatives, BCPP exhibited significant antibacterial effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for BCPP were found to be comparable to or lower than those of standard antibiotics like norfloxacin .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(4-Bromo-2-chlorophenyl)piperazine | 1 | Pseudomonas aeruginosa |

| 1-(4-Chlorophenyl)piperazine | 4 | Staphylococcus aureus |

| Norfloxacin | 4 | Pseudomonas aeruginosa |

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxic effects of BCPP on mammalian cells. Results indicated that BCPP has a low hemolytic activity, suggesting a favorable safety profile for potential therapeutic use. The hemolytic assay demonstrated that even at higher concentrations, the hemolytic rates remained below the international safety standards .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of BCPP derivatives. These derivatives were designed to enhance antimicrobial potency while minimizing cytotoxic effects. For instance, a derivative with an additional chlorine atom showed improved activity against Pseudomonas aeruginosa, indicating that structural modifications can significantly impact biological efficacy .

Comparative Analysis with Related Compounds

BCPP's biological activity can be compared with other piperazine derivatives:

| Compound | Activity | Notes |

|---|---|---|

| 1-(4-Bromo-2-chlorophenyl)piperazine | Antibacterial | Effective against multiple bacterial strains |

| 1-(4-Chlorophenyl)piperazine | Moderate antibacterial | Lacks bromine; different efficacy |

| 1-(3-Chlorophenyl)piperazine | Lower antibacterial | Different substitution pattern affects activity |

Propriétés

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944662-98-0 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.